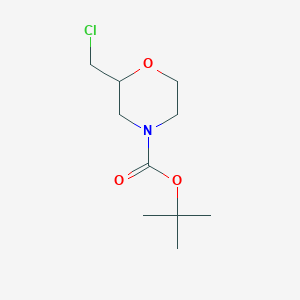

tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(chloromethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTUWBGNUYXETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728256 | |

| Record name | tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650579-38-7 | |

| Record name | tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate generally involves chloromethylation of morpholine-4-carboxylate derivatives protected by a tert-butyl ester group. The key step is the introduction of the chloromethyl group onto the morpholine ring, typically achieved using chloromethylating agents in the presence of a base.

Common Synthetic Routes and Reaction Conditions

| Step | Description | Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Protection of morpholine-4-carboxylic acid as tert-butyl ester | tert-Butyl alcohol, acid catalyst (e.g., HCl or H2SO4) | Reflux, inert atmosphere | Ensures stability and selectivity in subsequent steps |

| 2 | Chloromethylation of tert-butyl morpholine-4-carboxylate | Chloromethyl chloroformate or chloromethyl methyl ether | Base: triethylamine or organic base; Temperature: 0-30°C | Controlled temperature prevents over-chloromethylation |

| 3 | Work-up and purification | Solvent extraction (e.g., toluene), washing with aqueous sodium chloride, carbon treatment | Room temperature to 55°C | Removal of impurities and solvent recovery |

- The chloromethylation step involves reacting the tert-butyl protected morpholine with chloromethyl chloroformate in the presence of triethylamine, which acts as a base to neutralize the released acid and drive the reaction forward.

- Temperature control (typically 0-30°C) is critical to avoid side reactions and ensure selective substitution at the 2-position of the morpholine ring.

- After reaction completion, the mixture is cooled, extracted with organic solvents such as toluene, washed with aqueous sodium chloride to remove residual inorganic salts, and subjected to carbon treatment to remove colored impurities.

- The solvent is then distilled off under reduced pressure, and the crude product is recrystallized or purified by filtration to obtain the title compound with high purity and yield (typically around 90%).

Industrial Scale Preparation

Industrial synthesis follows the same fundamental steps but utilizes large-scale reactors with precise control over parameters such as temperature, stirring rate, and reagent addition rates to maximize yield and purity. The process includes:

- Use of large reactors with temperature control systems to maintain the reaction temperature within the optimal range.

- Continuous or batch-wise addition of chloromethylating agents and base to control the reaction kinetics.

- Multi-stage solvent extraction and washing to efficiently remove impurities.

- Final purification by crystallization or distillation to achieve pharmaceutical-grade purity.

Reaction Mechanism Insights

The chloromethylation proceeds via nucleophilic substitution where the morpholine nitrogen or carbon adjacent to nitrogen is activated for substitution by the chloromethylating agent. The base scavenges the acid formed, promoting the formation of the chloromethyl derivative selectively at the 2-position of the morpholine ring.

Comparative Analysis of Preparation Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reagents | Chloromethyl chloroformate, triethylamine | Same, with bulk quantities |

| Temperature | 0-30°C | Strictly controlled within 0-30°C |

| Purification | Solvent extraction, carbon treatment, recrystallization | Multi-stage washing, crystallization, distillation |

| Yield | ~85-90% | ~90% or higher with process optimization |

| Reaction Time | Several hours | Optimized for continuous or batch processing |

Research Findings and Optimization

Research indicates that the choice of base and solvent critically affects the yield and purity of this compound. Triethylamine is preferred for its efficiency in neutralizing acids and compatibility with chloromethyl chloroformate. Solvents like toluene provide an optimal medium for extraction and purification.

Carbon treatment at 50-55°C effectively removes colored impurities, enhancing the product's quality. Distillation under reduced pressure allows solvent recovery and prevents thermal decomposition of the product.

Summary Table of Preparation Method

| Stage | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Protection | tert-Butyl alcohol, acid catalyst | Protect carboxyl group | tert-Butyl morpholine-4-carboxylate |

| Chloromethylation | Chloromethyl chloroformate, triethylamine, 0-30°C | Introduce chloromethyl group | This compound |

| Work-up | Toluene extraction, aqueous NaCl wash, carbon treatment | Purification | High purity product (~90% yield) |

| Isolation | Reduced pressure distillation, recrystallization | Product isolation | Solid, crystalline compound |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include substituted morpholine derivatives, carboxylic acids, and alcohols .

Scientific Research Applications

Organic Synthesis

tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its chloromethyl group allows for nucleophilic substitution reactions, making it a valuable building block for more complex molecules. The compound is commonly utilized in:

- Synthesis of Morpholine Derivatives : It is used to create various substituted morpholines that have potential biological activities.

- Preparation of Bioactive Molecules : The compound has been involved in synthesizing pharmaceuticals targeting specific enzymes or receptors.

Medicinal Chemistry

In medicinal chemistry, this compound's reactive functional groups make it suitable for developing new therapeutic agents. Notable applications include:

- Antibacterial and Antifungal Research : Morpholine derivatives are known for their potential to inhibit bacterial and fungal growth. Studies have indicated that this compound may exhibit similar properties.

- Inhibition of Enzymes : Recent research identified this compound as a potent inhibitor of polyketide synthase (Pks13), an enzyme critical for the survival of Mycobacterium tuberculosis. This highlights its potential role in developing new antitubercular agents.

| Compound | Target | IC Value (µM) | Effectiveness |

|---|---|---|---|

| This compound | Pks13 | < 1 | High |

| Benzofuran Series | Pks13 | > 1 | Moderate |

Industrial Applications

In the industrial sector, this compound is utilized in:

- Production of Agrochemicals : Its reactivity allows for the development of herbicides and pesticides.

- Manufacture of Specialty Chemicals : The compound's versatility makes it suitable for producing polymers and other specialty chemicals.

Case Studies and Research Findings

- Structure–Activity Relationship (SAR) Studies : Research has focused on modifying the structure of morpholine derivatives to enhance their biological activity. For example, derivatives with different substituents have been tested for improved potency against bacterial strains, showcasing the compound's adaptability in medicinal chemistry .

- Synthesis Innovations : Novel synthetic routes have been developed to create more complex morpholine derivatives from this compound, demonstrating its utility as a precursor in advanced organic synthesis .

- Biological Activity Investigations : Although specific pharmacological effects are not extensively documented, studies suggest that compounds within the morpholine class often exhibit significant biological properties, including antibacterial and antifungal activities .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Properties :

- Storage : Sealed in dry conditions at 2–8°C.

- Hazards : Classified under UN# 3261 (Class 8, corrosive) with hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage). Precautionary measures include wearing protective gloves and eyewear .

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

The chloromethyl group in the target compound distinguishes it from analogs with different substituents. Below is a comparative analysis:

Key Observations :

- Chloromethyl vs. Hydroxyethyl : The chloromethyl group’s electrophilic nature makes it suitable for SN2 reactions, while the hydroxyethyl substituent enhances polarity and solubility, favoring applications in aqueous systems .

- Aminopropyl/Aminomethyl Derivatives: These compounds are critical for introducing amine functionality but may face stability challenges (e.g., discontinued status of the aminopropyl derivative) .

Stereochemical Variants

Enantiomeric forms of the target compound are commercially available, emphasizing the role of chirality in drug development:

Note: The (S)-enantiomer is slightly more expensive, likely due to synthetic complexity or demand .

Biological Activity

tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate is a compound that belongs to the morpholine class, characterized by its unique structure which includes a tert-butyl group, a chloromethyl group, and a carboxylate functional group. This compound has garnered attention for its potential applications in organic synthesis and medicinal chemistry due to its reactive functional groups and stereochemistry, which influence its biological activity.

- Molecular Formula : CHClN\O

- Molecular Weight : 235.71 g/mol

The compound is known to undergo various chemical reactions, including substitution, oxidation, and reduction, making it a versatile intermediate in the synthesis of more complex molecules .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloromethyl group can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, potentially affecting various biochemical pathways and cellular processes .

Biological Activity Overview

While specific pharmacological effects of this compound are not extensively documented, compounds within the morpholine class are often noted for significant biological properties, including:

- Antibacterial Activity : Morpholine derivatives have shown potential in inhibiting bacterial growth.

- Antifungal Activity : Similar compounds have demonstrated efficacy against fungal pathogens .

Inhibition Studies

Recent studies have explored the inhibition potential of morpholine derivatives against various biological targets. For instance, the compound has been investigated as an inhibitor of polyketide synthase (Pks13), an essential enzyme for the survival of Mycobacterium tuberculosis. This research highlights the compound's potential as a lead in developing new antitubercular agents .

| Compound | Target | IC Value (µM) | Effectiveness |

|---|---|---|---|

| This compound | Pks13 | < 1 | High |

| Benzofuran Series | Pks13 | > 1 | Moderate |

This table summarizes findings from screening campaigns that assessed the effectiveness of various compounds targeting Pks13 .

Synthesis and Derivatives

The synthesis of this compound has been explored in multiple studies, with researchers focusing on modifying its structure to enhance biological activity. For example, derivatives with varying substituents have been tested for improved potency against bacterial strains .

Future Directions

Further research is needed to elucidate the specific biological mechanisms underlying the activity of this compound. Studies focusing on:

- Structure-Activity Relationships (SAR) : Understanding how modifications affect biological activity.

- In Vivo Studies : Evaluating efficacy and safety profiles in animal models.

- Mechanistic Studies : Investigating how this compound interacts at the molecular level with target enzymes or receptors.

These efforts will help define its therapeutic potential and pave the way for developing new pharmaceuticals based on this compound.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-(chloromethyl)morpholine-4-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves functionalization of a morpholine core. A representative method includes reacting a morpholine precursor (e.g., (R)- or (S)-configured intermediates) with tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane) to install the Boc-protecting group . Chloromethylation is achieved using chlorinating agents (e.g., SOCl₂ or PCl₃) under inert atmospheres. Optimization focuses on temperature control (0–25°C), solvent selection (polar aprotic solvents preferred), and stoichiometric ratios to minimize side reactions like over-chlorination. Purification via silica gel chromatography with gradients of ethyl acetate/petroleum ether is standard .

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Key characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies the tert-butyl group (δ ~1.4 ppm for CH₃), morpholine ring protons (δ 3.4–4.2 ppm), and chloromethyl signals (δ ~4.5 ppm).

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H⁺] at m/z 235.71 for C₁₀H₁₈ClNO₃) .

- X-ray Crystallography : Resolves stereochemistry and confirms bond angles/lengths, critical for enantiopure derivatives . Discrepancies in spectral data (e.g., split signals in NMR) may indicate rotamers or impurities, requiring repeated purification or alternative solvents .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

The compound is hygroscopic and sensitive to hydrolysis. Storage at –20°C under inert gas (argon/nitrogen) in sealed, amber vials is recommended. Stability tests show decomposition >5% after 6 months at 4°C, necessitating periodic purity checks via TLC or HPLC .

Advanced Research Questions

Q. How can enantiomer-specific synthesis of this compound be achieved, and what chiral auxiliaries or catalysts are effective?

Enantioselective synthesis employs chiral starting materials (e.g., (R)- or (S)-2-aminomethylmorpholine) or catalysts. For example, (R)-configured intermediates are synthesized via asymmetric hydrogenation or enzymatic resolution. Chiral HPLC (e.g., Chiralpak® columns) validates enantiomeric excess (>98% ee) . Recent advances use organocatalysts (e.g., proline derivatives) to induce stereocontrol during cyclization .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations model transition states to predict regioselectivity. For example, calculations at the B3LYP/6-31G* level reveal higher activation energy for attack at the chloromethyl carbon versus the morpholine oxygen, guiding solvent selection (e.g., DMF enhances SN2 pathways) . Molecular docking studies also assess interactions with biological targets (e.g., enzyme active sites) to rationalize observed bioactivity .

Q. How do structural modifications (e.g., substituting chlorine with other halogens) alter the compound’s pharmacological profile?

Bromine or fluorine substitution at the chloromethyl position increases steric bulk or electronegativity, impacting binding affinity. For instance, 2-(bromomethyl) analogs show enhanced inhibition of serine hydrolases (IC₅₀ ~50 nM vs. 120 nM for chlorine). SAR studies correlate halogen size with target engagement, validated via enzyme kinetics and crystallography .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

Discrepancies often arise from rotameric equilibria or trace solvents. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.